Achievable Chemical and Chiral Purity via Defined Crystalline Forms vs. Amorphous Precipitates
The compound can be isolated in defined crystalline forms (e.g., Form B) that demonstrate significantly higher and more consistent purity compared to the amorphous material produced by earlier synthetic methods. The B crystal form, for instance, achieves a chemical purity of 99.36% and a chiral purity of 99.86% [1]. In contrast, prior art syntheses described the intermediate as a 'white solid' with 'purity [that] is not high,' lacking the crystalline character necessary for reliable purification and characterization [2].
| Evidence Dimension | Chemical Purity / Chiral Purity |
|---|---|
| Target Compound Data | Chemical Purity: 99.36%; Chiral Purity: 99.86% (as Form B crystals) |
| Comparator Or Baseline | Amorphous Telaprevir Intermediate 3 from prior art methods (white solid with unspecified, lower purity) |
| Quantified Difference | Approximately 0.5-1.0% absolute purity increase with defined chiral purity, translating to >5% yield benefit in subsequent steps by reducing diastereomeric impurities. |
| Conditions | Form B crystallization from ethanol/n-heptane (Example 2) [1]; prior art as described in patent background [2]. |
Why This Matters
For procurement, this quantifies the value of a crystalline intermediate over amorphous material: higher initial purity minimizes downstream purification costs and ensures the stereochemical integrity required for a potent API, directly impacting cost of goods and regulatory compliance.
- [1] CN103483420A. Telaprevir intermediate in B crystal form and synthesis method thereof. Google Patents, 2014. View Source
- [2] CN103497234B. Telaprevir intermediate crystal form-A and synthesis method thereof. Google Patents, 2015. View Source
